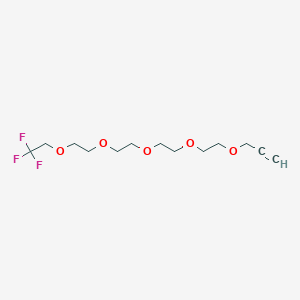

1,1,1-Trifluoroethyl-PEG5-Propargyl

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

3-[2-[2-[2-[2-(2,2,2-trifluoroethoxy)ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21F3O5/c1-2-3-17-4-5-18-6-7-19-8-9-20-10-11-21-12-13(14,15)16/h1H,3-12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEQPBBLSVKLHMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCCOCCOCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21F3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualizing Heterobifunctional Pegylated Linkers in Bioorthogonal Chemistry

Heterobifunctional linkers are molecules that possess two different reactive functional groups, enabling the connection of two distinct molecular entities. jenkemusa.comjenkemusa.com When these linkers incorporate a polyethylene (B3416737) glycol (PEG) chain, they are referred to as PEGylated linkers. creative-proteomics.comthermofisher.comwikipedia.orgnih.gov PEGylation, the process of attaching PEG chains to molecules like proteins, peptides, or drugs, offers several advantages. creative-proteomics.comwikipedia.orgnih.govnih.gov It can enhance water solubility, reduce immunogenicity, and prolong circulation time in the body by increasing the molecule's size. wikipedia.orgnih.gov

Bioorthogonal chemistry refers to chemical reactions that can occur within a living system without interfering with native biochemical processes. nih.gov Heterobifunctional PEGylated linkers are pivotal in this field as they allow for the precise and stable connection of biomolecules to other molecules, such as fluorescent dyes or drug payloads, in a controlled manner. jenkemusa.comnih.govgelest.com The PEG component ensures biocompatibility and improved pharmacokinetic properties, while the two distinct functional groups allow for sequential or orthogonal conjugation strategies. jenkemusa.comwikipedia.orggelest.com

Significance of Trifluoroethyl and Propargyl Moieties in Contemporary Probe Design and Bioconjugation Strategies

The 1,1,1-Trifluoroethyl-PEG5-Propargyl linker contains two key functional moieties: the trifluoroethyl group and the propargyl group. Each plays a critical role in its application.

The trifluoroethyl group is a fluorinated functional group that offers unique properties in bioconjugation. nih.govmdpi.comresearchgate.net The inclusion of fluorine can enhance the metabolic stability of a molecule by blocking sites susceptible to enzymatic degradation. wikipedia.orghcmut.edu.vn The trifluoromethyl group, in particular, is often used as a bioisostere for methyl or chloro groups to modulate the electronic and steric properties of a molecule. wikipedia.org It can also increase a molecule's lipophilicity, which can influence its ability to cross cell membranes. hcmut.edu.vnontosight.ai In the context of this linker, the trifluoroethyl group is reactive towards primary amine groups, such as those found on the side chains of lysine (B10760008) residues in proteins. medkoo.combroadpharm.combroadpharm.com

The propargyl group contains a terminal alkyne, a key functional group for "click chemistry". interchim.friris-biotech.de Click chemistry, a concept introduced by K. Barry Sharpless, refers to a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. broadpharm.comwikipedia.orgsigmaaldrich.comorganic-chemistry.org The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), where an alkyne reacts with an azide (B81097) to form a stable triazole ring. interchim.friris-biotech.debroadpharm.comwikipedia.orgorganic-chemistry.orgacs.orgnih.gov This reaction is highly efficient and can be performed under mild, aqueous conditions, making it ideal for bioconjugation. interchim.frbroadpharm.comorganic-chemistry.org The propargyl group on the linker allows for its attachment to any molecule bearing an azide group through this highly specific and efficient click reaction. medkoo.comaxispharm.comtargetmol.com

Advanced Applications in Chemical Biology and Material Science Research

Design and Synthesis of Molecular Probes for Bioimaging and Sensing Research

The unique combination of a terminal alkyne, a flexible PEG linker, and a trifluoroethyl group makes 1,1,1-Trifluoroethyl-PEG5-Propargyl a valuable precursor in the synthesis of molecular probes for various imaging and sensing modalities. Its utility stems from the ability to independently leverage each functional component for a specific purpose within the final probe design.

Fluorescent Probe Development utilizing Fluorogenic Properties upon Click Reaction

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, can be engineered to be a fluorogenic reaction. uochb.czekb.egekb.eg This process involves the design of a non- or weakly-fluorescent azide (B81097) or alkyne that, upon reaction, forms a highly fluorescent triazole product. nih.gov The formation of the triazole ring can induce fluorescence by altering the electronic properties of a tethered fluorophore, for instance, by modulating photoinduced electron transfer (PET) quenching or by creating a new conjugated system.

While specific studies detailing the use of this compound in fluorogenic click reactions are not yet prevalent in the literature, the principle can be readily applied. For example, it can be reacted with a non-fluorescent, azide-containing coumarin (B35378) or anthracene (B1667546) derivative. researchgate.net The resulting triazole, formed through the click reaction, can exhibit strong fluorescence, providing a "turn-on" signal that is directly proportional to the extent of the reaction. This strategy is highly advantageous for in vitro and in vivo tracking of biomolecules as it minimizes background fluorescence from unreacted probes. uochb.cznih.gov The PEG5 linker in this compound would further enhance the aqueous solubility of such a probe, a critical factor for biological applications.

A key advantage of this approach is the ability to fine-tune the spectral properties of the resulting fluorescent probe by modifying the structure of the azide-containing fluorophore. uochb.cz This allows for the development of a palette of probes with different emission wavelengths from a single propargylated precursor.

¹⁹F Magnetic Resonance Imaging (¹⁹F-MRI) Contrast Agent Design and Characterization

The absence of a natural fluorine signal in the body makes ¹⁹F MRI a powerful "hot-spot" imaging modality, where the signal is directly proportional to the concentration of the ¹⁹F-containing contrast agent. nih.govsickkids.ca The trifluoroethyl group of this compound provides a handle for the development of novel ¹⁹F MRI contrast agents.

The sensitivity of ¹⁹F MRI is directly related to the number of fluorine atoms in the contrast agent. nih.gov Therefore, molecules with a high fluorine content are desirable. While this compound itself has a limited number of fluorine atoms, it can be used as a building block for the synthesis of larger, fluorine-rich macromolecules. For instance, it can be clicked onto a poly-azide scaffold to create a polymer with a high density of trifluoroethyl groups.

The chemical environment of the trifluoromethyl group significantly influences the ¹⁹F NMR chemical shift and linewidth. axispharm.comnih.gov The three magnetically equivalent fluorine atoms of the trifluoromethyl group lead to a single, sharp resonance, which is advantageous for signal-to-noise. The mobility of the trifluoroethyl group is also crucial; restricted motion leads to broader lines and a weaker signal. The flexible PEG5 linker in this compound helps to maintain the mobility of the trifluoroethyl group, which can contribute to a narrower linewidth and improved signal intensity. nih.gov

| Parameter | Influence on ¹⁹F MRI Signal | Relevance of this compound |

| Fluorine Content | Higher content leads to stronger signal intensity. nih.gov | Can be multimerized on a scaffold to increase local fluorine concentration. |

| Magnetic Equivalence | Equivalent fluorine atoms produce a single, stronger resonance. | The -CF₃ group provides three equivalent fluorine atoms. |

| Molecular Mobility | Increased mobility leads to narrower linewidths and better signal. nih.gov | The PEG5 linker enhances the mobility of the trifluoroethyl group. nih.gov |

| Relaxation Times (T1, T2) | Optimal T1 and T2 values are required for efficient imaging. | The PEG linker can influence relaxation times by affecting molecular tumbling. nih.gov |

The self-assembly of fluorinated amphiphiles into nanoparticles is a promising strategy for enhancing ¹⁹F MRI sensitivity. nih.gov These nanoparticles can accumulate at sites of interest, leading to a locally high concentration of fluorine and a strong MRI signal. This compound can be incorporated into such self-assembling systems.

For example, after conjugation to a hydrophobic moiety (e.g., a lipid or a hydrophobic polymer) via its propargyl group, the resulting amphiphile can self-assemble in an aqueous environment. The hydrophilic PEG5 chain would form the corona of the nanoparticle, ensuring its stability and biocompatibility, while the trifluoroethyl-containing hydrophobic part would form the core. nih.gov The properties of the resulting nanoparticles, such as their size and morphology, can be tuned by altering the length of the PEG chain and the nature of the hydrophobic component. nih.gov This allows for the optimization of the ¹⁹F MRI signal and the pharmacokinetic properties of the contrast agent.

Radiopharmaceutical Precursors for Positron Emission Tomography (PET) Research

PET is a highly sensitive imaging technique that relies on the detection of radiation from positron-emitting radionuclides. Fluorine-18 (¹⁸F) is a commonly used radionuclide for PET due to its favorable decay properties. nih.gov The propargyl group of this compound makes it an ideal precursor for the synthesis of ¹⁸F-labeled radiopharmaceuticals via click chemistry.

The CuAAC reaction provides a mild and efficient method for ¹⁸F-labeling of sensitive biomolecules. nih.govmdpi.com The general strategy involves the reaction of a molecule containing a terminal alkyne, such as this compound, with an ¹⁸F-labeled azide-containing prosthetic group. nih.gov This approach avoids the harsh conditions often required for direct radiofluorination, which can degrade sensitive biomolecules. nih.gov

A variety of ¹⁸F-labeled azide synthons have been developed for this purpose. For instance, [¹⁸F]fluoroethylazide and other small, azide-containing molecules can be synthesized and then "clicked" onto the propargyl group of this compound. mdpi.com This modular approach allows for the late-stage introduction of ¹⁸F into a pre-functionalized targeting vector, simplifying the radiosynthesis process. nih.gov The resulting ¹⁸F-labeled probe would benefit from the solubilizing and pharmacokinetic-modulating properties of the PEG linker.

| ¹⁸F-Labeling Strategy | Description | Applicability to this compound |

| Click with ¹⁸F-Azide Synthon | An ¹⁸F-labeled molecule with an azide group is synthesized separately and then reacted with the alkyne-containing target. nih.govmdpi.com | The propargyl group of the compound is readily available for reaction with any ¹⁸F-azide synthon. |

| One-pot, Two-step Labeling | The target molecule is first conjugated with a non-radioactive precursor, followed by ¹⁸F-labeling in the same vessel. | The compound can be conjugated to a biomolecule first, followed by clicking with an ¹⁸F-azide. |

| Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | A copper-free click reaction using a strained cyclooctyne. | The propargyl group can be replaced with a strained alkyne to enable copper-free ¹⁸F-labeling. |

Development of Target-Specific Radiolabeled Probes for Molecular Imaging Studies

Molecular imaging is a powerful technique that visualizes biological processes at the molecular level in real-time. The development of target-specific probes is essential for enhancing the specificity and sensitivity of imaging modalities. While specific studies detailing the use of this compound in radiolabeling were not identified, its architecture is well-suited for this application.

The propargyl group can be 'clicked' onto an azide-functionalized chelator molecule, which is capable of binding a radioisotope (e.g., Gallium-68, Copper-64). Simultaneously, the trifluoroethyl group can react with primary amine groups on a targeting ligand, such as a peptide or antibody, that specifically binds to a biomarker on cancer cells. This dual-conjugation strategy would enable the creation of a highly specific radiolabeled probe for use in positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging, allowing for the precise visualization of target tissues or disease states.

Functionalization of Biomolecules and Nanomaterials for Research Applications

The ability to modify biomolecules and nanomaterials is fundamental to developing new therapeutics and diagnostic tools. This compound serves as a key reagent in this context, enabling PEGylation, surface modification, and the generation of complex bioconjugates.

PEGylation—the covalent attachment of PEG chains to molecules—is a widely adopted strategy to improve the pharmaceutical properties of proteins, peptides, and other therapeutic agents. nih.govnih.goveuropeanpharmaceuticalreview.com This modification can increase hydrodynamic size, which reduces kidney clearance and extends circulation half-life. europeanpharmaceuticalreview.com The hydrophilic PEG chains also enhance solubility and can shield the conjugated molecule from proteolytic degradation and immune recognition. nih.govbroadpharm.com

This compound facilitates the PEGylation of biomolecules through its amine-reactive trifluoroethyl group. broadpharm.com The attached PEG5 chain, though short, contributes to improved solubility and provides a flexible spacer arm, which can be critical for maintaining the biological activity of the conjugated molecule. axispharm.com This process is foundational for creating more stable and effective bioconjugates for research purposes.

The surface properties of nanomaterials dictate their interaction with biological systems. Modifying the surface of nanoparticles with polymers like PEG is crucial for improving their stability in biological fluids, preventing aggregation, and reducing non-specific protein adsorption (the formation of a protein corona). acs.orgnih.gov Such modifications can decrease uptake by the immune system and prolong circulation time. nih.gov

This compound is designed for precisely this purpose. axispharm.com The trifluoroethyl group can be used to anchor the molecule to the surface of a nanoparticle that has been functionalized with primary amines. This leaves the propargyl group exposed on the outer surface, creating a "clickable" nanoparticle. These activated nanoparticles can then be readily conjugated to a variety of azide-bearing molecules, including targeting ligands, fluorescent dyes, or drugs, for applications in targeted drug delivery and diagnostics. broadpharm.comlabcompare.com

Table 2: Research Applications of Functionalized Nanoparticles

| Application Area | Purpose of Surface Modification | Potential Role of the Linker |

|---|---|---|

| Targeted Drug Delivery | Attach targeting ligands (e.g., antibodies, peptides) to the nanoparticle surface. | Covalently links the targeting ligand to the nanoparticle via its two functional ends. |

| Medical Imaging | Conjugate imaging agents (e.g., fluorescent dyes, MRI contrast agents) to the nanoparticle. | Provides a stable, biocompatible spacer between the nanoparticle and the imaging agent. |

| Biosensing | Immobilize capture probes (e.g., DNA, antibodies) onto a sensor surface. | Anchors probes to the surface while presenting a clickable site for signal generation. |

Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of an antibody with the cytotoxic potency of a small-molecule drug. nih.govnih.gov The linker connecting the antibody and the drug is a critical component, influencing the stability, pharmacokinetics, and efficacy of the ADC. nih.gov Similarly, prodrugs are inactive compounds that are converted into active drugs within the body, often at a specific target site. axispharm.com

This compound is classified as an ADC linker. broadpharm.com In a typical preclinical ADC synthesis, the trifluoroethyl group would react with lysine (B10760008) residues on the antibody. The propargyl group would be used to attach an azide-modified cytotoxic payload via click chemistry. The PEG5 spacer helps to improve the solubility of the final conjugate, which is often a challenge with hydrophobic drug payloads. google.com This approach allows for the controlled assembly of ADCs for evaluation in preclinical cancer models. axispharm.com

Polymer Science and Supramolecular Assembly Research

In polymer science, building blocks that can form well-defined networks are highly valued for creating functional materials like hydrogels and scaffolds for tissue engineering and other biomedical applications.

Hydrogels are water-swollen polymer networks that can mimic the extracellular matrix, making them excellent scaffolds for 3D cell culture and tissue regeneration. researchgate.net "Clickable" hydrogels, often formed using PEG-based polymers with reactive groups like alkynes and azides, allow for rapid and efficient cross-linking under mild, cell-friendly conditions. purdue.edursc.org

While direct use of this compound as a primary crosslinker is not documented, its principles are central to this field. For instance, a multi-arm PEG polymer functionalized with azide groups could be cross-linked using a di-functional molecule similar in principle to this linker. More directly, the propargyl group on this linker allows it to be incorporated into larger polymer structures. For example, a polymer chain containing primary amine side groups could be functionalized with this compound, converting it into a "clickable" polymer scaffold. researchgate.net This scaffold could then be used to immobilize cells, growth factors, or other biomolecules that have been tagged with azides, creating a functionalized, bioactive hydrogel. nih.gov

Control of Polymer Architecture and Functionality through this compound Integration

The integration of this compound into polymer chains provides a powerful strategy for controlling polymer architecture and introducing specific functionalities. The propargyl group serves as a versatile handle for post-polymerization modification via "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). medkoo.combroadpharm.com This allows for the precise attachment of a wide array of molecules, including bioactive ligands, imaging agents, and other polymers, thereby tailoring the functionality of the resulting material.

The trifluoroethyl group can react with primary amine groups, offering another route for conjugation. medkoo.comaxispharm.com The PEG spacer enhances water solubility and biocompatibility, which is crucial for applications in biological systems. axispharm.comlabcompare.com

This building block can be utilized in various polymerization techniques to create diverse polymer architectures:

Block Copolymers: Sequential polymerization of different monomers, including those functionalized with this compound, allows for the synthesis of well-defined block copolymers. fudan.edu.cnnih.govnih.gov The distinct properties of each block can be leveraged to create self-assembling systems and functional materials. nih.govnih.gov

Graft Copolymers: The propargyl group can be used as a grafting point to attach polymer side chains to a main polymer backbone. nih.govnih.gov This approach allows for the creation of brush-like structures with high graft densities, which can influence properties such as micelle stability and biological interactions. nih.govacs.org

Dendrimers and Branched Polymers: The trifunctional nature of this compound can be exploited in convergent synthetic pathways to build branched and dendritic macromolecules with a high degree of control over their size and peripheral functionality. rsc.org

The ability to precisely control the placement and type of functional groups within a polymer is critical for creating materials with advanced properties. For instance, in drug delivery, the density and location of targeting ligands on a nanoparticle surface can significantly impact its efficacy. acs.org

Self-Assembly of Amphiphilic Fluorinated Conjugates for Nanomaterial Development

The incorporation of the fluorinated this compound moiety into amphiphilic molecules drives their self-assembly into a variety of well-defined nanostructures in aqueous environments. This behavior is governed by the interplay between the hydrophilic PEG segment and the hydrophobic fluorinated and propargyl-containing segments. rsc.orgnih.govnih.gov

The presence of fluorine imparts unique properties to the hydrophobic domain, leading to strong hydrophobic and fluorous-fluorous interactions that can direct the self-assembly process. rsc.orgnih.gov These interactions can result in the formation of various nano-objects, including:

Micelles: Amphiphilic block copolymers containing fluorinated segments can self-assemble into spherical micelles with a fluorinated core and a hydrophilic PEG corona. researchgate.netscience.govnih.gov These micelles can encapsulate hydrophobic drugs and have shown promise in drug delivery applications. nih.govnih.gov

Vesicles and other complex morphologies: Depending on the molecular architecture and solution conditions, other morphologies such as vesicles, nanotubes, and lamellar structures can be obtained. researchgate.net

The resulting nanomaterials often exhibit enhanced stability and can be designed to respond to specific stimuli. researchgate.net For example, the incorporation of cleavable linkages can lead to stimuli-responsive drug release. The unique properties of fluorinated conjugates make them attractive for a range of applications, including:

Drug Delivery: Encapsulation of hydrophobic drugs within the core of fluorinated micelles can improve their solubility, stability, and pharmacokinetic profiles. researchgate.netnih.govnih.gov

Medical Imaging: The incorporation of imaging agents, facilitated by the propargyl group, allows for the development of targeted contrast agents for techniques like magnetic resonance imaging (MRI). frontiersin.orgresearchgate.neteur.nl

Gene Delivery: Fluorinated polymers have been shown to effectively condense and deliver genetic material like siRNA into cells, with the fluorination enhancing cellular uptake and stability. researchgate.netnih.govdoaj.org

Table 1: Examples of Self-Assembled Nanostructures from Amphiphilic Fluorinated Conjugates

| Amphiphile Structure | Nanostructure | Potential Application |

| 1,1,1-Trifluoroethyl-PEG-b-Poly(lactic acid) | Micelles | Drug Delivery |

| Fluorinated Peptide Amphiphile | Nanofibers/Hydrogels | Tissue Engineering |

| 1,1,1-Trifluoroethyl-PEG-lipid | Vesicles | Gene Delivery |

Applications in High-Throughput Synthesis and Functionalization of Oligomer Libraries

The propargyl group of this compound is a key enabler for its use in high-throughput synthesis and functionalization of oligomer libraries. The efficiency and orthogonality of the CuAAC "click" reaction allow for the rapid and reliable modification of oligomers containing this building block. rsc.orgnih.gov

This approach facilitates the creation of large and diverse libraries of functional oligomers, which are invaluable for screening and identifying molecules with specific biological activities or material properties. researchgate.netescholarship.org The process typically involves:

Synthesis of an Alkyne-Functionalized Oligomer Backbone: An oligomer is synthesized incorporating this compound units, resulting in a scaffold with multiple pendant propargyl groups. escholarship.org

Parallel "Click" Reactions: The oligomer is then reacted with a library of azide-containing molecules in a parallel format, often using 96-well plates. nih.govescholarship.org

Purification and Screening: The resulting functionalized oligomers are purified and then screened for desired activities. escholarship.org

This modular approach allows for the systematic variation of side-chain functionalities, enabling the exploration of structure-activity relationships. researchgate.net The PEG linker in this compound can improve the solubility of the oligomers and the final products in various solvents, facilitating both the reaction and screening processes. nih.govgoogle.comgoogle.com

The ability to rapidly generate and screen large libraries of precisely defined oligomers has significant implications for:

Drug Discovery: Identifying new therapeutic agents by screening for binding to biological targets. researchgate.net

Biomaterial Development: Discovering materials with optimized properties for applications such as cell adhesion, antimicrobial activity, or controlled release. uni-muenchen.deuni-muenchen.de

Diagnostics: Developing new probes and sensors for detecting specific biomolecules.

Analytical and Characterization Methodologies for Research Studies

Spectroscopic Techniques for Structural Elucidation of the Compound and its Conjugates

Spectroscopic methods are fundamental to confirming the molecular structure of 1,1,1-Trifluoroethyl-PEG5-Propargyl and verifying its successful conjugation to other molecules.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C)

¹H NMR: The proton NMR spectrum is used to identify the key functional groups within the molecule. The signals corresponding to the polyethylene (B3416737) glycol (PEG) chain typically appear as a complex multiplet in the range of 3.6-3.7 ppm. The methylene (B1212753) protons adjacent to the propargyl group's triple bond and the terminal alkyne proton show characteristic shifts. For instance, the acetylenic proton (HC≡C-) typically appears as a triplet around 2.4 ppm, while the adjacent methylene protons (-CH₂-C≡CH) are observed as a doublet around 4.2 ppm. researchgate.netchemicalbook.com The quartet corresponding to the methylene group next to the trifluoroethyl group (-CH₂-CF₃) would be expected around 3.9-4.0 ppm.

¹⁹F NMR: As fluorine has a high gyromagnetic ratio and 100% natural abundance, ¹⁹F NMR is an exceptionally sensitive technique for probing the trifluoroethyl group. nih.gov The trifluoromethyl (CF₃) group provides a strong, distinct singlet in the ¹⁹F NMR spectrum, typically referenced to a fluorine standard like NaF (-122.25 ppm). nih.gov The chemical shift of this peak is highly sensitive to the local electronic environment, making it a valuable probe for confirming conjugation reactions. nih.gov Trifluoromethyl groups are often preferred as NMR tags because their three equivalent nuclei amplify the signal-to-noise ratio. nih.gov

¹³C NMR: The carbon NMR spectrum provides a definitive count of the unique carbon atoms in the molecule, confirming the presence of the PEG backbone, the two distinct carbons of the alkyne group (typically between 70-90 ppm), and the carbon of the trifluoromethyl group, which appears as a quartet due to coupling with the three fluorine atoms.

A summary of expected NMR chemical shifts for this compound is presented below.

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | CH ≡C- | ~2.4 | Triplet (t) |

| ¹H | -O-CH ₂-C≡CH | ~4.2 | Doublet (d) |

| ¹H | PEG Backbone (-CH ₂-O-CH ₂-) | ~3.6-3.7 | Multiplet (m) |

| ¹H | -O-CH ₂-CF₃ | ~3.9-4.0 | Quartet (q) |

| ¹⁹F | -CF ₃ | ~-74 to -78 (relative to CCl₃F) | Singlet (s) |

| ¹³C | C ≡CH | ~80 | Singlet (s) |

| ¹³C | C≡C H | ~75 | Singlet (s) |

| ¹³C | PEG Backbone (-C H₂-O-C H₂-) | ~70 | Singlet (s) |

| ¹³C | -O-C H₂-CF₃ | ~68 | Quartet (q) |

| ¹³C | -C F₃ | ~124 | Quartet (q) |

Note: Actual chemical shifts can vary depending on the solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Reaction Confirmation and Purity

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of this compound with high accuracy, confirming its molecular formula and assessing its purity. nih.gov Unlike standard mass spectrometry, HRMS can measure mass-to-charge ratios to four or five decimal places, allowing for the differentiation between compounds with the same nominal mass. nih.gov

For this compound, HRMS is used to verify its exact mass, which corresponds to its molecular formula, C₁₃H₂₁F₃O₅. labcompare.comambeed.commedkoo.com This technique is also crucial for confirming the success of conjugation reactions. For example, in a copper-catalyzed "click chemistry" reaction, the mass of the resulting conjugate should precisely match the sum of the masses of this compound and the azide-containing molecule, minus any leaving groups. The high accuracy of HRMS provides unequivocal evidence of a successful covalent linkage. nih.gov

| Property | Value | Reference |

| Molecular Formula | C₁₃H₂₁F₃O₅ | labcompare.comambeed.commedkoo.com |

| Molecular Weight (MW) | 314.30 g/mol | ambeed.commedkoo.com |

| Exact Mass | 314.1341 u | medkoo.com |

| Elemental Analysis | C, 49.68%; H, 6.73%; F, 18.13%; O, 25.45% | medkoo.com |

Chromatographic Methods for Purification and Purity Assessment

Chromatography is essential for both the purification of this compound after synthesis and for the quantitative assessment of its purity.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purposes

High-Performance Liquid Chromatography (HPLC) is the primary chromatographic method for analyzing and purifying this compound.

Analytical HPLC: In its analytical mode, HPLC is used to determine the purity of a sample. A small amount of the compound is injected into the HPLC system, typically using a reversed-phase column (e.g., C18). The compound is then separated from impurities based on its hydrophobicity. A pure sample of this compound will ideally produce a single, sharp peak in the chromatogram. The area under this peak is proportional to the concentration of the compound, allowing for a quantitative purity assessment, which is often required to be ≥98% for research applications. labcompare.com

Preparative HPLC: For purification, preparative HPLC is employed. This technique uses a larger column and higher flow rates to separate gram-scale quantities of the desired compound from unreacted starting materials and side products from the synthesis. Fractions are collected as they elute from the column, and those containing the pure product are combined.

A hypothetical analytical HPLC report for a purified batch of the compound is shown below.

| Peak Number | Retention Time (min) | Area (%) | Identity |

| 1 | 8.54 | 99.2 | This compound |

| 2 | 10.12 | 0.8 | Impurity |

Biophysical Characterization of Conjugate Interactions and Performance

Once this compound is conjugated to a molecule of interest, such as a fluorescent dye or a biomolecule, biophysical techniques are used to characterize the performance of the resulting conjugate.

Fluorescence Spectroscopy for Quantum Yield Analysis and Quenching Studies in Probe Design

While this compound is not itself fluorescent, it serves as a critical linker in the construction of fluorescent probes. Its propargyl group can be attached to an azide-modified fluorophore, and its trifluoroethyl group can react with a target biomolecule. Fluorescence spectroscopy is then used to evaluate the performance of the final probe conjugate.

Quantum Yield Analysis: The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to photons absorbed. A high quantum yield is desirable for a fluorescent probe as it results in a brighter signal. The quantum yield of a probe constructed using the this compound linker would be measured relative to a known standard to ensure that the conjugation process has not significantly diminished the fluorophore's brightness.

Quenching Studies: Fluorescence quenching is the decrease in fluorescence intensity due to a variety of molecular interactions. This phenomenon can be harnessed to design "smart" probes that signal the presence of a target. For example, a probe might be designed to be in a "quenched" state (low fluorescence) until it binds to its target, at which point a conformational change separates the fluorophore from a quencher, leading to a "turn-on" of fluorescence. nih.gov Studies have shown that fluorescence from dyes like BODIPY® FL can be quenched by interaction with a nearby guanine (B1146940) base in a DNA or RNA target. nih.gov This principle can be used to create hybridization probes where the fluorescence intensity changes proportionally to the amount of target nucleic acid. nih.govnih.gov In this context, the this compound linker provides the necessary spacing and chemical handles to position the fluorophore and the recognition element optimally for such quenching-based detection mechanisms.

A hypothetical example of data from a quenching study is presented below.

| Probe State | Relative Fluorescence Intensity (%) | Quantum Yield (Φ) |

| Free Probe in Solution | 100 | 0.65 |

| Probe Hybridized to Target | 28 | 0.18 |

Flow Cytometry and Fluorescence Microscopy for Cellular Interaction Studies (non-clinical)

The bifunctional nature of this compound makes it a versatile tool for non-clinical cellular interaction studies, where it can be employed in conjunction with flow cytometry and fluorescence microscopy. Its utility stems from the orthogonal reactivity of its terminal functional groups: the propargyl group allows for covalent attachment to azide-modified biomolecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, while the trifluoroethyl group can be used for labeling proteins through its reactivity with primary amines. The polyethylene glycol (PEG) linker enhances aqueous solubility and biocompatibility, which is crucial for biological applications.

Fluorescence Microscopy in Cellular Imaging

In fluorescence microscopy, this compound can be used to visualize the localization and dynamics of cellular components. For instance, a fluorescent dye containing an azide (B81097) group can be "clicked" onto the propargyl end of the linker. This fluorescently tagged linker can then be used to label specific proteins or cellular structures. The trifluoroethyl group has been shown to enhance the properties of fluorescent probes. For example, the introduction of a 2,2,2-trifluoroethyl group into rhodamine-based fluorescent probes has been demonstrated to significantly increase the kinetics of their fluorescence response to changes in pH. researchgate.netacs.org This feature is particularly valuable for real-time imaging of dynamic cellular processes. While not directly studying this compound, studies on similar molecules show that the electron-withdrawing nature of the trifluoroethyl group can lead to faster and more sensitive fluorescent responses in cellular environments. acs.org

Furthermore, the PEG linker itself plays a role in the effectiveness of such imaging probes. PEGylated linkers are often used to attach fluorophores to biomolecules to study their conformational dynamics using techniques like single-molecule Förster resonance energy transfer (smFRET). nih.gov The flexibility and hydrophilicity of the PEG chain can help to minimize steric hindrance and maintain the biological activity of the labeled molecule.

Flow Cytometry for Quantitative Cellular Analysis

Flow cytometry enables the high-throughput analysis of cell populations on a single-cell basis. By using this compound to fluorescently label cells, researchers can quantify cellular uptake, binding events, and the expression of specific cell surface or intracellular markers.

The typical workflow involves:

Target Modification: A biomolecule of interest (e.g., an antibody, a ligand, or a nanoparticle) is functionalized with an azide group.

Fluorescent Labeling: The azide-modified biomolecule is then conjugated with this compound that has been pre-labeled with a fluorescent dye on its propargyl group.

Cellular Incubation: The resulting fluorescently labeled biomolecule is incubated with a cell population.

Flow Cytometric Analysis: The cells are then analyzed by flow cytometry to measure the fluorescence intensity of individual cells, providing quantitative data on the interaction between the biomolecule and the cells.

The propargyl group's participation in click chemistry ensures a stable and specific covalent bond, which is essential for accurate quantification in flow cytometry. The high efficiency and biocompatibility of the CuAAC reaction allow for labeling to be performed in complex biological media with minimal side reactions.

Computational Chemistry Approaches for Reaction Prediction, Conformation Analysis, and Design Optimization

Computational chemistry provides powerful tools to predict the behavior of molecules like this compound, offering insights that can guide experimental design and optimization. Key areas of computational investigation for this linker include reaction prediction, conformational analysis, and design optimization.

Reaction Prediction

The primary reactions of this compound are the azide-alkyne cycloaddition of the propargyl group and the reaction of the trifluoroethyl group with primary amines. Computational methods, particularly Density Functional Theory (DFT), are extensively used to predict the kinetics and thermodynamics of these reactions.

Azide-Alkyne Cycloaddition: DFT calculations can be employed to model the reaction pathway of the CuAAC reaction. These calculations can predict the activation energies for the cycloaddition of the propargyl group with various azide-containing molecules, providing insights into reaction rates and the catalytic effect of copper. bohrium.comscispace.comacs.orgnih.gov For instance, computational studies have been used to compare the activation barriers of catalyzed versus uncatalyzed azide-alkyne cycloadditions, highlighting the significant rate enhancement provided by the copper catalyst.

| Dipolarophile | Dipole | Catalyst | Activation Enthalpy (ΔH‡) (kcal/mol) |

|---|---|---|---|

| Acetylene | Hydrazoic Acid | None | 17-20 |

| Acetylene | Formylazide | None | 17-21 |

| 3-Propargylamine | 2-Azidoethanol | Cu(I) | Significantly Lowered |

| 3-Propargylamine | 2-Azidoethanol | Ag(I) | Significantly Lowered |

| 3-Propargylamine | 2-Azidoethanol | Au(I) | Significantly Lowered |

This table presents representative computationally predicted activation enthalpies for azide-alkyne cycloadditions, demonstrating the effect of catalysts.

Trifluoroethyl-Amine Reaction: The reactivity of the trifluoroethyl group towards primary amines can also be modeled using computational methods. DFT calculations can help to understand the nucleophilic substitution reaction mechanism and predict the reaction barriers. researchgate.netconicet.gov.ardur.ac.uk These predictions can be used to assess the feasibility of labeling proteins under specific conditions and to understand the selectivity of the reaction towards different amine groups within a protein.

Conformation Analysis

MD simulations can provide detailed information on:

The distribution of end-to-end distances of the linker.

The radius of gyration, which is a measure of the linker's compactness.

The interaction of the linker with solvent molecules.

The conformational changes that occur upon binding to a biomolecule.

This information is vital for understanding how the linker will behave in a biological system and for designing linkers with optimal lengths and flexibilities for specific applications.

| Simulation Parameter | Description | Relevance to this compound |

|---|---|---|

| End-to-End Distance | The distance between the trifluoroethyl and propargyl groups. | Determines the reach of the linker for bioconjugation. |

| Radius of Gyration | A measure of the size and compactness of the PEG chain. | Influences the hydrodynamic volume and steric hindrance. |

| Solvent Accessible Surface Area (SASA) | The surface area of the linker exposed to the solvent. | Relates to solubility and interactions with the biological environment. |

| Dihedral Angle Distribution | The distribution of torsion angles along the PEG backbone. | Characterizes the flexibility and local conformational preferences of the linker. |

This table outlines key parameters from molecular dynamics simulations and their importance for understanding the conformational behavior of this compound.

Design Optimization

Computational approaches are instrumental in the rational design and optimization of linkers like this compound for specific applications, such as in antibody-drug conjugates (ADCs). By systematically modifying the structure of the linker in silico and evaluating its properties, researchers can identify improved designs before undertaking synthetic efforts. nih.gov

For example, computational modeling can be used to:

Optimize Linker Length: The length of the PEG chain can be varied to achieve the desired distance between the conjugated biomolecules.

Enhance Stability: The chemical stability of the linker can be assessed by modeling potential degradation pathways.

Modulate Physicochemical Properties: Properties such as solubility and lipophilicity can be tuned by modifying the linker structure.

By integrating these computational approaches, a deeper understanding of the structure-activity relationships of this compound can be achieved, facilitating its effective use and the development of next-generation bioconjugation reagents.

Future Directions and Emerging Research Avenues

Development of Next-Generation Bioorthogonal Linkers and Reactions Building upon 1,1,1-Trifluoroethyl-PEG5-Propargyl Principles

The core principle of this compound is its heterobifunctional nature: one end reacts with a biological target (e.g., primary amines), while the other end possesses a handle for bioorthogonal chemistry (the propargyl group for "click" reactions). broadpharm.comlabcompare.com Future research is focused on enhancing each component of this system—the target-reactive group, the spacer, and the bioorthogonal handle—to create next-generation linkers with improved performance and expanded capabilities.

A major area of development is the replacement of the terminal alkyne (propargyl group) with reactants that exhibit even faster kinetics and can be used in copper-free conditions, which is often preferable for applications in living systems. nih.gov The inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazines and strained alkenes, for instance, represents one of the fastest bioorthogonal reactions known. nih.gov Future linkers may incorporate strained dienophiles like trans-cyclooctene (B1233481) (TCO) in place of the propargyl group to achieve reaction rates several orders of magnitude higher than traditional copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govru.nl

Researchers are also expanding the repertoire of target-reactive groups beyond those that modify primary amines like lysine (B10760008). Developing linkers with warheads selective for other amino acids, such as those targeting the thiol group of cysteine or the carboxyl groups of aspartic and glutamic acid, would enable more precise control over conjugation sites on proteins. nih.gov This allows for the creation of more homogeneous bioconjugates, which is particularly critical for therapeutic applications like antibody-drug conjugates (ADCs). nih.gov

| Linker Component | Current (e.g., in this compound) | Next-Generation Advancement | Rationale for Advancement |

| Bioorthogonal Group | Propargyl (for CuAAC) broadpharm.com | Tetrazine or Strained Alkene (e.g., TCO) nih.govru.nl | Faster reaction kinetics, copper-free conditions for improved biocompatibility. nih.gov |

| Target-Reactive Group | Trifluoroethyl (targets primary amines) labcompare.com | Groups for Cysteine, Tyrosine, or Glutamic Acid | Site-specific conjugation, creation of homogeneous bioconjugates. nih.gov |

| Spacer | PEG5 (hydrophilic, flexible) labcompare.com | Biodegradable or stimuli-responsive linkers | Controlled release of cargo, improved pharmacokinetic profiles. |

Integration into High-Throughput Screening Platforms for Chemical Biology Discoveries

High-throughput screening (HTS) allows for the rapid testing of thousands of chemical compounds to identify those with specific biological activities. nih.gov Linkers like this compound are well-suited for integration into HTS workflows due to their defined chemical properties. The PEG component enhances aqueous solubility, a critical attribute for compounds in biological assays, while the dual reactive ends enable a variety of screening designs. tudelft.nlnih.gov

In one potential HTS setup, a library of small molecules containing primary amines could be immobilized on a surface functionalized with the trifluoroethyl end of the linker. The exposed propargyl groups could then be used to screen for azide-labeled proteins that bind to the immobilized molecules. Detection via a "clicked" fluorescent tag would reveal binding events. This approach benefits from the high specificity and efficiency of the click reaction, minimizing false positives. nih.gov

The partnership between medicinal chemistry and biology is essential for designing robust HTS assays and triaging hits effectively. nih.gov The use of well-defined linkers facilitates this process by providing a consistent chemical framework for attaching probes, thereby reducing variability and improving data quality. nih.gov As HTS technologies evolve to handle more complex biological samples, such as crude cell lysates or even single cells, the demand for highly specific and efficient labeling reagents based on these principles will grow. rsc.org

Workflow for HTS using a this compound-based system:

| Step | Action | Purpose | Key Feature Utilized |

|---|---|---|---|

| 1. Immobilization | React amine-containing library compounds with a surface coated with this compound. | Create a spatially addressed library of potential binding partners. | Trifluoroethyl group reactivity with amines. labcompare.com |

| 2. Incubation | Expose the immobilized library to a biological sample containing an azide-modified protein of interest. | Allow for binding interactions to occur. | PEG spacer for solubility and accessibility. tudelft.nl |

| 3. Washing | Wash the surface to remove non-specific binders. | Reduce background signal and false positives. | Covalent immobilization via the linker. |

| 4. Detection | "Click" a fluorescent azide (B81097) or biotinylated azide to the propargyl group of linkers whose attached library compound has captured the target protein. | Visualize and quantify binding events. | Propargyl group for bioorthogonal click chemistry. nih.gov |

| 5. Analysis | Identify "hits" (compounds that captured the target protein) for further validation. | Discover novel chemical probes or drug leads. nih.gov | N/A |

Advanced Combinatorial Chemistry with this compound Scaffolds for Library Synthesis

Combinatorial chemistry enables the rapid synthesis of large numbers of different but structurally related molecules, known as a library. nih.govnih.gov The structure of this compound is ideal for use as a scaffold in combinatorial synthesis. A core molecular structure can be attached via its trifluoroethyl-reactive amine group, and then a wide variety of azide-containing building blocks can be "clicked" onto the propargyl terminus. This modular approach allows for the creation of extensive libraries from a single core structure. nih.gov

For example, a research team could start with a known bioactive amine-containing molecule. By attaching this core to the this compound scaffold, they can then systematically react it with a library of hundreds of different azides, each adding a unique chemical moiety. This "library from libraries" approach can efficiently explore the structure-activity relationship (SAR) around the core molecule, potentially leading to derivatives with improved potency, selectivity, or metabolic stability. nih.gov The PEG linker serves to spatially separate the core molecule from the appended moiety, minimizing potential interference between the two.

Hypothetical Combinatorial Library Synthesis:

| Library Component | Description | Example |

|---|---|---|

| Scaffold | This compound | Provides the central framework connecting the core to the diverse elements. |

| Core Molecule (A) | An amine-containing molecule of interest (e.g., a known kinase inhibitor fragment). | Reacts with the trifluoroethyl group of the scaffold. |

| Diverse Building Blocks (B) | A collection of azide-containing fragments (e.g., various aromatic, aliphatic, heterocyclic azides). | Reacts with the propargyl group of the scaffold via click chemistry. rsc.org |

| Final Library | A collection of molecules with the general structure: Core(A)-Linker-Fragment(B). | A large set of diverse molecules for screening in biological assays. |

Expanding the Scope of Fluorinated Tags in Multimodal Imaging and Detection Systems for Research Purposes

The trifluoroethyl group contains three fluorine atoms. This is highly significant because the fluorine-19 (¹⁹F) nucleus has excellent properties for Magnetic Resonance Imaging (MRI). nih.gov It has a high NMR sensitivity and, crucially, there is virtually no endogenous ¹⁹F signal in biological tissues, which means ¹⁹F MRI is background-free. nih.govnih.govmdpi.com This allows for highly specific and quantitative "hot-spot" imaging of any agent containing a fluorine tag. acs.org

The this compound linker is therefore inherently a unimodal imaging agent for ¹⁹F MRI. More powerfully, it can be easily converted into a multimodal imaging agent. The propargyl group can be used to click on a second imaging modality, such as a fluorescent dye containing an azide group or a radiolabel for Positron Emission Tomography (PET). mdpi.com This creates a single molecule that can be detected by two or more different imaging techniques.

Multimodal imaging provides complementary information; for example, fluorescence microscopy can offer high-resolution cellular detail, while ¹⁹F MRI can provide quantitative, whole-organism biodistribution data. nih.govmdpi.com Using a linker like this compound to build these multimodal probes ensures that the different reporting tags are physically linked and report on the same biological entity.

| Imaging Modality | Reporter Group | Information Provided |

| ¹⁹F MRI | Trifluoroethyl group nih.gov | Quantitative, whole-body biodistribution with no background signal. nih.govacs.org |

| Fluorescence Imaging | "Clicked" fluorescent dye (e.g., Cy5-azide) mdpi.com | High-sensitivity, high-resolution cellular and subcellular localization. |

| PET Imaging | "Clicked" radiolabeled azide (e.g., ¹⁸F-azide) | High-sensitivity whole-body imaging of metabolic activity or receptor density. |

| Photoacoustic Imaging | "Clicked" near-infrared absorbing dye | High-resolution imaging deeper into tissues than traditional fluorescence. |

Exploration of New Chemical Reactivities and Applications for the Trifluoroethyl Moiety Beyond Amine Conjugation

While the trifluoroethyl group is presented as a reagent for reacting with primary amines, its chemical potential is much broader. broadpharm.comlabcompare.com The strong electron-withdrawing nature of the trifluoromethyl (-CF₃) group significantly enhances the electrophilic character of the adjacent carbon atom. nih.gov This inherent reactivity can be harnessed for new types of bioconjugation reactions.

Research has shown that electrophilic trifluoroethylating agents, such as aryl(trifluoroethyl)iodonium salts, can react with a wide variety of nucleophiles, including not only nitrogen but also oxygen, sulfur, and carbon nucleophiles under mild conditions. researchgate.netsioc-journal.cn This opens the possibility of using the trifluoroethyl group on a PEG-propargyl linker to target other nucleophilic amino acid residues in proteins, such as:

Thiols: The side chain of cysteine is a potent nucleophile.

Hydroxyls: The side chains of serine, threonine, and tyrosine are potential targets, although they are less nucleophilic than thiols.

Carboxylates: The side chains of aspartic and glutamic acid could potentially react under specific catalytic conditions.

Beyond conjugation, the trifluoroethyl moiety itself has applications. It is often used as a bioisostere for ethyl or ethoxy groups in medicinal chemistry to modulate a drug's metabolic stability and pharmacokinetic properties. rsc.org Furthermore, 2,2,2-trifluoroethanol (B45653) is known for its unique solvent properties, particularly its ability to stabilize alpha-helical structures in peptides and proteins through hydrogen bonding. wikipedia.org Future research could explore whether tethering this moiety to specific sites on a protein could be used to influence local protein folding or stability, moving beyond simple conjugation to active modulation of biomolecular structure and function.

Table of Chemical Compounds

| Compound Name |

|---|

| This compound |

| trans-cyclooctene (TCO) |

| Cysteine |

| Aspartic acid |

| Glutamic acid |

| Lysine |

| Serine |

| Threonine |

| Tyrosine |

| 2,2,2-trifluoroethanol |

| Cy5-azide |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。